molecular formula C19H20O6 B3045104 4-[3-(4-Formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde CAS No. 101913-37-5

4-[3-(4-Formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No.: B3045104
CAS No.: 101913-37-5
M. Wt: 344.4 g/mol
InChI Key: HEQQDLFOEQOQGM-UHFFFAOYSA-N
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Description

4-[3-(4-Formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C18H18O6 This compound is characterized by the presence of two methoxy groups and two formyl groups attached to a benzene ring through a propoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-formyl-2-methoxyphenol and 3-bromopropyl methoxybenzene.

    Etherification: The first step involves the etherification of 4-formyl-2-methoxyphenol with 3-bromopropyl methoxybenzene in the presence of a base such as potassium carbonate. This reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Formylation: The resulting intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the formyl groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: 4-[3-(4-Carboxy-2-methoxyphenoxy)propoxy]-3-methoxybenzoic acid.

    Reduction: 4-[3-(4-Hydroxymethyl-2-methoxyphenoxy)propoxy]-3-methoxybenzyl alcohol.

    Substitution: 4-[3-(4-Substituted-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde derivatives.

Scientific Research Applications

4-[3-(4-Formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-Formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Formylphenoxy)propoxy]-3-methoxybenzaldehyde
  • 4-[3-(4-Methoxyphenoxy)propoxy]-3-methoxybenzaldehyde
  • 4-[3-(4-Hydroxyphenoxy)propoxy]-3-methoxybenzaldehyde

Uniqueness

4-[3-(4-Formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[3-(4-formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-22-18-10-14(12-20)4-6-16(18)24-8-3-9-25-17-7-5-15(13-21)11-19(17)23-2/h4-7,10-13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQQDLFOEQOQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311662
Record name SBB014005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101913-37-5
Record name SBB014005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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